An In-depth Technical Guide to the Chemical Properties of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
An In-depth Technical Guide to the Chemical Properties of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphtho[2,1-b]furan-2-yl-1-ethanone, also known as 2-acetylnaphtho[2,1-b]furan, is a versatile heterocyclic ketone that serves as a pivotal intermediate in the synthesis of a wide array of novel compounds with significant pharmacological potential. The naphtho[2,1-b]furan scaffold is a core structural motif in numerous natural products and biologically active molecules, exhibiting properties ranging from antimicrobial and anti-inflammatory to antitumor activities.[1][2] This guide provides a comprehensive overview of the chemical properties of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone, offering in-depth insights into its synthesis, spectral characteristics, reactivity, and applications in the realm of drug discovery and development.
Molecular Structure and Physicochemical Properties
The foundational structure of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone features a naphthyl ring system fused to a furan ring, with an acetyl group at the 2-position of the furan moiety. This arrangement of aromatic and heterocyclic rings, combined with the reactive carbonyl group, dictates its unique chemical behavior and synthetic utility.
Table 1: Physicochemical Properties of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
| Property | Value | Source |
| CAS Number | Not explicitly available, but related compounds are indexed. | N/A |
| Molecular Formula | C₁₄H₁₀O₂ | [3] |
| Molecular Weight | 210.23 g/mol | [3] |
| Appearance | Solid | [2] |
| PubChem CID | 1480566 | [3] |
Synthesis of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone: A Mechanistic Approach
The most common and efficient synthesis of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone involves the reaction of 2-hydroxy-1-naphthaldehyde with chloroacetone in the presence of a base.[2] This method provides a straightforward route to the desired product with good yields.
Experimental Protocol: Synthesis of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
Materials:
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2-hydroxy-1-naphthaldehyde
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Chloroacetone
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Crushed ice
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Deionized water
Instrumentation:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Büchner funnel and flask
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Standard laboratory glassware
Procedure:
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To a solution of 2-hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol) in anhydrous acetone (50 mL) in a round-bottom flask, add chloroacetone (0.92 g, 0.01 mol) and anhydrous potassium carbonate (2.76 g, 0.02 mol).
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The reaction mixture is refluxed with stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, the mixture is allowed to cool to room temperature.
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The cooled reaction mixture is then poured onto a mixture of crushed ice (50 g) and water (100 mL).
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The resulting mixture is acidified with concentrated HCl.
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The solid product that precipitates is collected by filtration using a Büchner funnel.
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The collected solid is washed thoroughly with water.
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The crude product is purified by recrystallization from ethanol to yield pure 1-Naphtho[2,1-b]furan-2-yl-1-ethanone.[2]
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous acetone and potassium carbonate is crucial to prevent side reactions, such as the hydrolysis of chloroacetone.
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Base Catalyst: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde, forming a nucleophilic phenoxide ion.
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Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the reaction within a reasonable timeframe.
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Acidification: Acidification of the reaction mixture after quenching with water protonates any remaining phenoxide and helps in the precipitation of the product.
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Recrystallization: This purification technique is employed to remove any unreacted starting materials and by-products, resulting in a highly pure sample of the desired compound.
Diagram 1: Synthesis of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
A simplified workflow for the synthesis.
Spectral Characterization
The structural elucidation of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone is accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
| Spectroscopic Technique | Key Peaks/Shifts | Interpretation | Reference |
| IR (KBr, cm⁻¹) | ~1666 | C=O stretching of the acetyl group | [2] |
| ~1567 | C=C stretching of the aromatic rings | [2] | |
| ¹H NMR (CDCl₃, δ ppm) | ~2.62 | Singlet, 3H (CH₃ of acetyl group) | [2] |
| ~7.60-7.89 | Multiplet, aromatic protons | [2] | |
| ¹³C NMR (CDCl₃, δ ppm) | ~26.31 | CH₃ of the acetyl group | [2] |
| ~187.19 | C=O of the acetyl group | [2] | |
| Aromatic region | Signals for the naphthofuran core carbons | [2] | |
| Mass Spectrum (m/z) | 210 (M⁺) | Molecular ion peak | [2] |
Mass Spectrometry and Fragmentation Pattern
The mass spectrum of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone is expected to show a prominent molecular ion peak at m/z 210, corresponding to its molecular weight. The fragmentation pattern would likely involve the following key fragmentations:
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Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 195, corresponding to the [M-15]⁺ ion. This is a common fragmentation for methyl ketones.
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Loss of an acetyl radical (•COCH₃): This would lead to a fragment ion at m/z 167, corresponding to the [M-43]⁺ ion.
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Cleavage of the carbonyl group: Loss of a CO molecule could lead to further fragmentation pathways.
A plausible fragmentation pathway.
Chemical Reactivity: A Hub for Synthesis
The chemical reactivity of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone is dominated by the acetyl group and the electron-rich naphthofuran core, making it a valuable precursor for the synthesis of various heterocyclic compounds.
Reactivity of the Acetyl Group
The acetyl group is the primary site of reactivity, undergoing a variety of transformations:
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Condensation Reactions: The methyl group of the acetyl moiety is acidic and can be deprotonated to form an enolate, which can then participate in condensation reactions with various electrophiles. For instance, it reacts with malononitrile in the presence of ammonium acetate and acetic acid to yield 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. *[2] Hydrazone Formation: The carbonyl group readily reacts with hydrazines to form hydrazones. For example, treatment with phenylhydrazine affords the corresponding phenylhydrazone derivative. *[2] Chalcone Synthesis: The acetyl group can serve as a component in Claisen-Schmidt condensations with aromatic aldehydes to produce chalcones, which are important intermediates for the synthesis of flavonoids and other biologically active compounds.
Reactivity of the Naphthofuran Core
The naphtho[2,1-b]furan ring system is susceptible to electrophilic substitution reactions. The position of substitution is directed by the electron-donating effect of the furan oxygen and the overall electronic distribution of the fused ring system.
Diagram 3: Reactivity of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone
Key reaction pathways from the title compound.
Applications in Drug Development
The true value of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone lies in its role as a scaffold for the development of new therapeutic agents. The diverse pharmacological activities exhibited by its derivatives underscore its importance in medicinal chemistry.
[1]Derivatives of 1-Naphtho[2,1-b]furan-2-yl-1-ethanone have been synthesized and evaluated for a range of biological activities, including:
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Antimicrobial Activity: Many heterocyclic compounds derived from this ketone have shown promising activity against various strains of bacteria and fungi. *[2][4] Anti-inflammatory and Analgesic Activity: Certain derivatives have been reported to possess significant anti-inflammatory and analgesic properties. *[1] Anthelmintic Activity: The naphthofuran core is also found in compounds with anthelmintic properties.
[1]The ability to readily modify the acetyl group and the naphthofuran ring allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates.
Conclusion
1-Naphtho[2,1-b]furan-2-yl-1-ethanone is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its straightforward synthesis, well-defined spectral properties, and versatile reactivity make it an invaluable building block for the creation of complex molecules with a wide spectrum of biological activities. This guide has provided a detailed technical overview of its chemical properties, offering a foundation for further research and application in the development of novel therapeutics.
References
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PubChem. (n.d.). 1-Naphtho[2,1-b]furan-2-yl-1-ethanone. Retrieved from [Link]
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Nagarsha, K. M., Sharanakumar, T. M., Ramesh, D., Kumarswamy, M. N., & Latha, K. P. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Rasayan Journal of Chemistry, 15(4), 2477–2484. Retrieved from [Link]
- Solanki, R. S., Visagaperumal, D., Chandy, V., & Biradar, S. (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives.
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PubChem. (n.d.). naphtho[2,1-b]furan-1(2H)-one. Retrieved from [Link]
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PubChem. (n.d.). Naphtho(2,1-b)furan. Retrieved from [Link]
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Choi, H. D., Cho, S. J., & Lee, K. J. (2008). 2-Phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2212. Retrieved from [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). Synthesis, reactions, of naphtho[2,1-b]furan derivatives and antimicrobial activity. MOJ Biorg Org Chem, 2(4), 180-188. Retrieved from [Link]
